![molecular formula C13H10ClN3O2 B14003030 O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide](/img/structure/B14003030.png)
O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide is a chemical compound with the molecular formula C13H10ClN3O2 It is known for its unique structure, which includes a pyridyl group, a chlorinated aromatic ring, and a carbohydroximamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide typically involves the reaction of 2-chloro-4-pyridinecarboxylic acid with benzene-1-carbohydroximamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- O1-[(2-chloro-4-pyridyl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydroximamide
- 2-chloro-4-pyridinecarboxylic acid derivatives
Uniqueness
O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its chlorinated aromatic ring and carbohydroximamide moiety make it a versatile compound in various chemical and biological contexts.
特性
分子式 |
C13H10ClN3O2 |
|---|---|
分子量 |
275.69 g/mol |
IUPAC名 |
[[amino(phenyl)methylidene]amino] 2-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C13H10ClN3O2/c14-11-8-10(6-7-16-11)13(18)19-17-12(15)9-4-2-1-3-5-9/h1-8H,(H2,15,17) |
InChIキー |
QTPKPFVFZDGQEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC(=NC=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





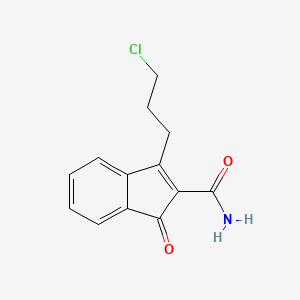
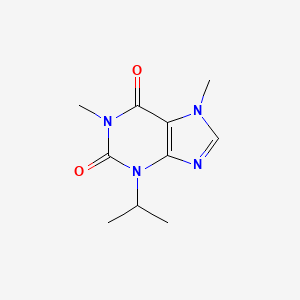
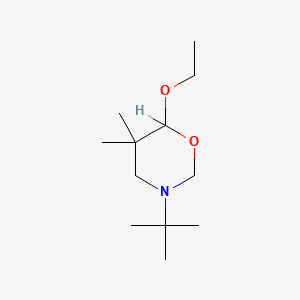
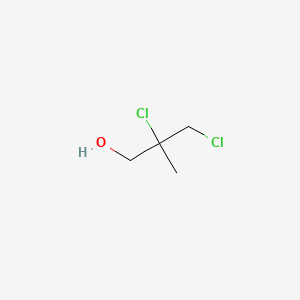
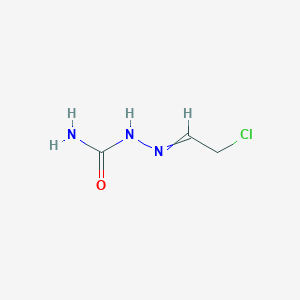
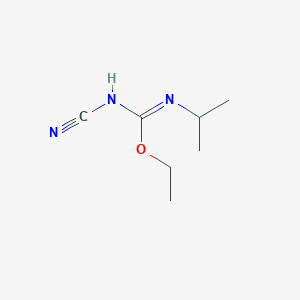
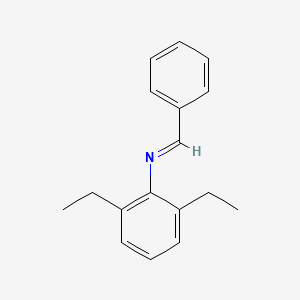
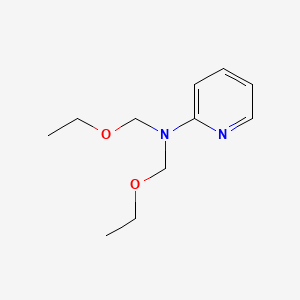
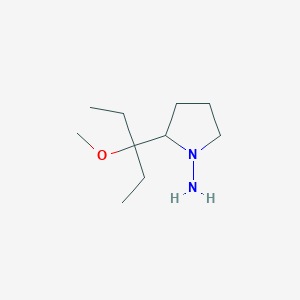
![3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)

